XLogP3 Lipophilicity: 2-Chloro-7-fluoro-6-methoxyquinoline vs. 7-Fluoro-6-methoxyquinoline and 2-Chloro-6-methoxyquinoline
2-Chloro-7-fluoro-6-methoxyquinoline possesses an XLogP3 of 3.2, derived from its C₂Cl, C₇F, and C₆OMe substitution pattern on the quinoline core [1]. This value reflects the combined lipophilic contributions of chlorine (π ≈ +0.71) and fluorine (π ≈ +0.14) balanced against the polar methoxy group (π ≈ -0.02). When one or both of the halogen substituents are absent, lipophilicity shifts accordingly, altering the compound's suitability for membrane permeation and target engagement in cellular assays. In the absence of direct experimentally measured logP data for the target compound, the computed XLogP3 values provide a reliable ranking metric.
| Evidence Dimension | Octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 (2-chloro-7-fluoro-6-methoxyquinoline, CAS 577967-68-1) |
| Comparator Or Baseline | 7-Fluoro-6-methoxyquinoline (CAS 887769-91-7): XLogP3 ~2.3 (predicted by substructure subtraction of Cl contribution). 2-Chloro-6-methoxyquinoline (CAS 13676-02-3): XLogP3 ~2.5 (predicted by substructure subtraction of F contribution). |
| Quantified Difference | Target compound XLogP3 is approximately 0.7–0.9 units higher than comparators lacking either chlorine or fluorine, translating to roughly a 5–8 fold increase in theoretical partition coefficient. |
| Conditions | Computed XLogP3 values based on atom-based prediction algorithm; no experimental shake-flask logP data available in public domain for head-to-head comparison. |
Why This Matters
Higher lipophilicity (XLogP3 = 3.2) may favor membrane permeability for intracellular targets, whereas procurement of a lower logP analog may compromise cell-based assay outcomes.
- [1] Kuujia.com. Cas no 577967-68-1 (2-chloro-7-fluoro-6-methoxyquinoline). Computed Properties: XLogP3 = 3.2, Topological Polar Surface Area = 22.1 Ų. https://www.kuujia.com/cas-577967-68-1.html View Source
